molecular formula C9H12N2O3 B6256355 methyl 2,3-diamino-4-methoxybenzoate CAS No. 201287-70-9

methyl 2,3-diamino-4-methoxybenzoate

Cat. No.: B6256355
CAS No.: 201287-70-9
M. Wt: 196.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-diamino-4-methoxybenzoate is an organic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . It is a derivative of benzoic acid, featuring amino and methoxy functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-diamino-4-methoxybenzoate can be synthesized through several methods. One common approach involves the reaction of 2,3-diamino-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester .

Industrial Production Methods

Large-scale production would likely involve optimized reaction conditions, including temperature control, catalyst selection, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3-diamino-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3-diamino-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino groups can form hydrogen bonds with biological targets, while the methoxy group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-diamino-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

201287-70-9

Molecular Formula

C9H12N2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.